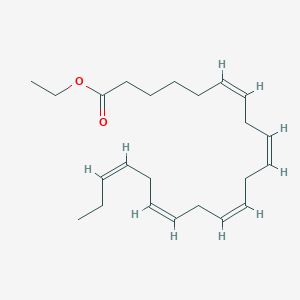

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester

Description

Properties

IUPAC Name |

ethyl (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-22H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAKAVQIMCZXPE-AAQCHOMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476571 |

Source

|

| Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131775-86-5 |

Source

|

| Record name | Heneicosapentaenoic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131775865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HENEICOSAPENTAENOIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB5NC79BS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester

This technical guide provides a comprehensive overview of the core properties of (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester, a notable odd-chain omega-3 polyunsaturated fatty acid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its physicochemical characteristics, potential biological activities, and relevant experimental methodologies.

Core Physicochemical Properties

This compound, also known as Heneicosapentaenoic Acid (HPA) ethyl ester, is a C21:5n-3 fatty acid ester. While detailed experimental data for this specific compound is limited in publicly available literature, its basic properties have been reported by various chemical suppliers.

| Property | Value | Source |

| Chemical Formula | C₂₃H₃₆O₂ | [1][2] |

| Molecular Weight | 344.53 g/mol | [1][2] |

| CAS Number | 131775-86-5 | [1][2] |

| Appearance | Colorless to Yellow Oil | [3] |

| Density | 0.907 g/cm³ | |

| Storage Conditions | <-15°C, under inert gas (Nitrogen), protected from light |

Solubility Data

| Solvent | Solubility | Source |

| Chloroform | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Ethanol | ~100 mg/mL | [2] |

| DMSO | >100 mg/mL | [2] |

| DMF | >100 mg/mL | [2] |

| PBS (pH 7.2) | <100 µg/mL | [2] |

| 0.15 M Tris-HCl (pH 8.5) | >1 mg/mL | [2] |

Biological Activity and Potential Mechanisms of Action

Direct research on the biological effects of this compound is scarce. However, studies on its free acid form, Heneicosapentaenoic Acid (HPA), and the closely related 20-carbon eicosapentaenoic acid (EPA) provide valuable insights into its potential therapeutic applications.

HPA has been shown to be a more potent inhibitor of arachidonic acid (AA) synthesis from linoleic acid compared to EPA.[4][5] This suggests that HPA ethyl ester could have significant anti-inflammatory properties by reducing the substrate for pro-inflammatory eicosanoid production. HPA is incorporated into phospholipids and triacylglycerols in cell culture to a similar extent as EPA and docosahexaenoic acid (DHA).[4][5] It also inhibits thromboxane synthesis in isolated platelets as efficiently as EPA.[4][5]

Given its structural similarity to EPA ethyl ester, a well-studied prescription omega-3 fatty acid, it is plausible that heneicosapentaenoic acid ethyl ester shares similar lipid-lowering and anti-inflammatory mechanisms.

Potential Lipid-Lowering Mechanisms

Omega-3 fatty acid ethyl esters are known to reduce triglyceride levels through various mechanisms.[6][7] These include:

-

Reduced VLDL Synthesis and Secretion: Inhibition of the synthesis and secretion of very-low-density lipoprotein (VLDL) particles in the liver.[6]

-

Enhanced Triglyceride Clearance: Increased removal of triglycerides from VLDL and chylomicron particles by upregulating lipoprotein lipase activity.[6]

Caption: Potential anti-inflammatory signaling pathways.

Experimental Protocols

Synthesis

A common method for the synthesis of fatty acid ethyl esters is through lipase-catalyzed acidolysis or transesterification. [3][8] Protocol: Lipase-Catalyzed Synthesis

-

Reactants: Heneicosapentaenoic acid (free fatty acid form) or a triglyceride source, ethyl acetate (for acidolysis) or ethanol (for transesterification), and an immobilized lipase (e.g., Novozym® 435).

-

Solvent: A non-polar organic solvent such as n-hexane.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-50°C) with constant stirring for a period ranging from several hours to days.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the enzyme is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified.

dot

Caption: General workflow for lipase-catalyzed synthesis.

Purification

High-performance liquid chromatography (HPLC) is a standard method for the purification of fatty acid ethyl esters. [9][10][11] Protocol: Reversed-Phase HPLC Purification

-

Stationary Phase: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of methanol and water is a typical mobile phase. The exact ratio may need to be optimized.

-

Detection: UV detection at a wavelength around 210 nm is suitable for detecting the ester group.

-

Fraction Collection: Fractions are collected based on the retention time of the target compound.

-

Purity Analysis: The purity of the collected fractions should be confirmed by analytical HPLC or GC.

Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for the structural elucidation of fatty acid ethyl esters. [12][13]Key signals to identify in the ¹H NMR spectrum include the triplet of the terminal methyl group, the multiplets of the olefinic protons, and the quartet of the ethyl ester methylene group.

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. [14]

In Vitro Experimental Models

To investigate the biological activity of this compound, various in vitro models can be employed.

Lipid Metabolism Assays: Cell lines such as hepatocytes (e.g., HepG2) or adipocytes can be used to study the effects on lipid metabolism. [15][16][17]Commercially available assay kits can be used to quantify intracellular triglycerides, cholesterol, and glycerol release (as a measure of lipolysis). [16][18] Anti-inflammatory Assays: Macrophage cell lines (e.g., RAW 264.7) can be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) can then be measured by ELISA or qPCR. [19]

Conclusion

This compound is an intriguing odd-chain omega-3 fatty acid with potential therapeutic applications, particularly in the areas of hyperlipidemia and inflammation. While direct research on this specific compound is limited, the existing knowledge on its free acid form and the closely related EPA ethyl ester provides a strong foundation for future investigations. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize, purify, and characterize this compound, as well as to explore its biological activities in relevant in vitro models. Further research is warranted to fully elucidate the unique properties and therapeutic potential of this C21:5n-3 fatty acid ester.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Prescription omega-3 fatty acids and their lipid effects: physiologic mechanisms of action and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of lipid-lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]

- 13. researchgate.net [researchgate.net]

- 14. tdx.cat [tdx.cat]

- 15. In vitro studies of lipid metabolism in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lipid Metabolism [worldwide.promega.com]

- 17. assaygenie.com [assaygenie.com]

- 18. biocompare.com [biocompare.com]

- 19. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Heneicosapentaenoic Acid Ethyl Ester (CAS 131775-86-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosapentaenoic acid (HPA) is a rare omega-3 polyunsaturated fatty acid with a 21-carbon chain and five double bonds. Its ethyl ester, heneicosapentaenoic acid ethyl ester (HPA-EE), is a more stable and lipophilic derivative. This technical guide provides a detailed overview of HPA-EE, including its chemical properties, and biological significance. Due to the limited specific research on HPA-EE, this guide leverages extensive data from the structurally similar and well-studied eicosapentaenoic acid (EPA) and its ethyl ester (EPA-EE), also known as icosapent ethyl, to infer potential mechanisms of action and therapeutic applications. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential of this unique fatty acid ester.

Introduction

Heneicosapentaenoic acid (HPA) is a 21:5, n-3 fatty acid found in trace amounts in sources like green algae and fish oils.[1] Its structure is analogous to the more common eicosapentaenoic acid (EPA), but with an additional carbon at the carboxyl end, which shifts the first double bond to the ω-6 position.[1] The ethyl ester form, Heneicosapentaenoic Acid Ethyl Ester (HPA-EE), enhances the molecule's stability and lipophilicity, potentially improving its absorption and distribution in biological systems.[2] While research specifically on HPA-EE is not extensive, the biological activities of its free acid form (HPA) and the vast body of knowledge on EPA and its ethyl ester provide a strong basis for understanding its potential pharmacological profile.

Chemical and Physical Properties

Heneicosapentaenoic acid ethyl ester is characterized by the following properties. The data presented is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 131775-86-5 | [2][3] |

| Molecular Formula | C₂₃H₃₆O₂ | [2][3] |

| Molecular Weight | 344.5 g/mol | [2][3] |

| Formal Name | (6Z,9Z,12Z,15Z,18Z)-heneicosapentaenoic acid, ethyl ester | [2] |

| Synonyms | HPA ethyl ester, SFE 23:5 | [2] |

| Purity | ≥98% | [2] |

| Formulation | Typically supplied as a solution in ethanol (e.g., 10 mg/ml) | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 2 years at -20°C | [2] |

Solubility

| Solvent | Solubility |

| 0.15 M Tris-HCl (pH 8.5) | >1 mg/mL |

| DMF | >100 mg/mL |

| DMSO | >100 mg/mL |

| Ethanol | >100 mg/mL |

| PBS (pH 7.2) | <100 µg/mL |

Data sourced from Cayman Chemical.[2]

Synthesis

A plausible synthetic workflow, inferred from general organic chemistry principles and related syntheses, is presented below.

Analytical Methodologies

Specific analytical methods for the quantification of HPA-EE are not widely published. However, established methods for the closely related EPA-EE can be readily adapted.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of fatty acid esters. Due to their volatility, ethyl esters are well-suited for GC separation. Electron ionization (EI) mass spectrometry can provide characteristic fragmentation patterns for structural elucidation.

Experimental Protocol (Adapted from EPA-EE analysis):

-

Sample Preparation: Dilute the HPA-EE sample in an appropriate solvent (e.g., hexane).

-

Internal Standard: An internal standard, such as a deuterated analog of HPA-EE or a different fatty acid ester of known concentration, should be used for accurate quantification.

-

GC Conditions:

-

Column: A polar capillary column (e.g., Kromat PC-88, 0.25mm x 0.2µm x 60m) is suitable for separating polyunsaturated fatty acid esters.[5]

-

Injector Temperature: 200°C.[5]

-

Oven Program: Start at 140°C, hold for 2 minutes, then ramp up to 240°C at 5°C/min, and hold for 15 minutes.[5]

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Detector Temperature: 250°C.[5]

-

Mass Range: Scan a mass range appropriate for the expected fragments of HPA-EE.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of fatty acid esters in complex biological matrices like plasma.

Experimental Protocol (Adapted from EPA-EE analysis): [6]

-

Sample Preparation (from plasma):

-

Protein precipitation with acetonitrile.

-

Centrifugation to pellet the precipitated proteins.

-

Collection of the supernatant for analysis.

-

-

LC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution system, for example, using methanol and 1.0 mM ammonium acetate in water.

-

-

MS/MS Conditions:

-

Ionization Source: Atmospheric-pressure chemical ionization (APCI) in positive mode.

-

Detection: Multiple reaction monitoring (MRM) for quantitative analysis. The specific precursor-to-product ion transitions for HPA-EE would need to be determined empirically.

-

Biological Activities and Potential Mechanisms of Action

While direct studies on HPA-EE are limited, the biological effects of the free acid (HPA) and the extensive research on EPA/EPA-EE provide significant insights into its potential activities. HPA is known to be incorporated into phospholipids and triacylglycerols in vivo with an efficiency comparable to EPA and docosahexaenoic acid (DHA).[1] It is a potent inhibitor of arachidonic acid synthesis from linoleic acid.[1]

The primary therapeutic effects of long-chain omega-3 fatty acids like EPA are attributed to their anti-inflammatory and lipid-modulating properties.

Anti-Inflammatory Signaling Pathways

EPA exerts its anti-inflammatory effects through several mechanisms, which are likely shared by HPA. A key pathway involves the competition with arachidonic acid (AA), an omega-6 fatty acid, for metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Additionally, EPA has been shown to suppress inflammatory signaling through pathways such as NF-κB. It can inhibit the formation of the TAK1/TAB1 complex, a key step in Toll-like receptor 4 (TLR4) signaling. This action is mediated, at least in part, through the G-protein coupled receptor 120 (GPR120).

Lipid Metabolism

EPA ethyl ester is well-established as a lipid-lowering agent, particularly for triglycerides. The proposed mechanisms include:

-

Inhibition of hepatic synthesis of triglycerides.

-

Increased clearance of triglycerides through enhanced lipoprotein lipase activity.

-

Increased fatty acid β-oxidation in the liver.[7]

These effects lead to a reduction in circulating levels of triglycerides and very-low-density lipoprotein (VLDL) cholesterol.[8]

Pharmacokinetics

No specific pharmacokinetic studies on HPA-EE have been published. However, studies on EPA-EE (icosapent ethyl) indicate that after oral administration, the ethyl ester is hydrolyzed to the free fatty acid, EPA, which is then absorbed.[2] The free fatty acid is subsequently distributed and incorporated into tissues.

Pharmacokinetic Parameters of EPA (from Icosapent Ethyl Administration): [8]

| Parameter | Value |

| Time to Peak Concentration (Tmax) | ~5 hours |

| Elimination Half-life (t½) | ~79 hours |

| Apparent Volume of Distribution (Vd) | ~82 L |

| Apparent Total Plasma Clearance | ~757 mL/h |

Given the structural similarity, HPA-EE is expected to follow a similar pharmacokinetic profile, being hydrolyzed to HPA before absorption and exhibiting a long half-life due to extensive distribution and incorporation into lipid pools.

Potential Therapeutic Applications

Based on the known biological activities of HPA and the clinical efficacy of EPA-EE, HPA-EE could be investigated for a range of therapeutic applications, primarily centered around its potential anti-inflammatory and lipid-modulating effects.

-

Hypertriglyceridemia: As a structural analog of EPA-EE, HPA-EE is a prime candidate for development as a triglyceride-lowering agent.

-

Cardiovascular Disease: By reducing triglycerides and potentially exerting anti-inflammatory and anti-platelet effects, HPA-EE could contribute to the reduction of cardiovascular risk.

-

Inflammatory Conditions: The potent anti-inflammatory properties suggest potential utility in chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

-

Neuroinflammation: Omega-3 fatty acids are known to play a crucial role in brain health, and the anti-inflammatory effects of HPA-EE could be beneficial in conditions with a neuroinflammatory component.

Conclusion

Heneicosapentaenoic acid ethyl ester is a rare omega-3 fatty acid derivative with significant, yet largely unexplored, therapeutic potential. While direct research on HPA-EE is in its infancy, the extensive data available for its close structural analog, EPA-EE, provides a robust framework for guiding future research. Its potential to modulate lipid metabolism and inflammatory pathways makes it a compelling molecule for investigation in the context of cardiovascular and inflammatory diseases. Further studies are warranted to fully elucidate the synthesis, physicochemical properties, pharmacokinetics, and biological activities of HPA-EE to unlock its full therapeutic promise. This guide serves as a comprehensive starting point for researchers and drug developers embarking on the study of this intriguing compound.

References

- 1. 5,8,11,14,17-Eicosapentaenoic acid, ethyl ester | C22H34O2 | CID 5353613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. jeol.com [jeol.com]

- 6. mdpi.com [mdpi.com]

- 7. Eicosapentaenoic acid shows anti-inflammatory effect via GPR120 in 3T3-L1 adipocytes and attenuates adipose tissue inflammation in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Eicosapentaenoic Acid in Plasma and Red Blood Cells After Multiple Oral Dosing With Icosapent Ethyl in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(4-hydroxyphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(4-hydroxyphenyl)propanoate, a compound of interest in various scientific and pharmaceutical research fields. This document details its chemical structure, physicochemical properties, relevant experimental protocols, and known biological activities, including its influence on cellular signaling pathways.

Chemical Identity

Ethyl 3-(4-hydroxyphenyl)propanoate, which may be abbreviated as HPA ethyl ester, is an ester compound.[1] It is also known by other names such as Ethyl 3-(4-hydroxyphenyl)propionate and Ethyl 4-hydroxyhydrocinnamate.[1][2]

-

Chemical Formula: C₁₁H₁₄O₃[2]

-

Canonical SMILES: CCOC(=O)CCC1=CC=C(C=C1)O

-

InChI Key: HYUPPKVFCGIMDB-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-(4-hydroxyphenyl)propanoate is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Liquid | [1] |

| Color | Transparent/Yellow | [1][3] |

| CAS Number | 23795-02-0 | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of Ethyl 3-(4-hydroxyphenyl)propanoate are crucial for its application in research and development.

3.1. Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate

A common method for the synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate involves the esterification of 3-(4-hydroxyphenyl)propanoic acid with ethanol.

-

Reaction Workflow

Caption: Workflow for the synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate.

-

Detailed Protocol [3]

-

Dissolve 3 g (18 mmol) of 3-(4-hydroxyphenyl)propanoic acid in 30 mL of ethanol in a flask.

-

Cool the solution in an ice bath.

-

Add 1.44 mL (19 mmol) of thionyl chloride dropwise to the stirred solution over 20 minutes.

-

Remove the ice bath and continue stirring the reaction mixture for 3 hours at room temperature.

-

Distill off the methanol.

-

Add 25 mL of water to the residue.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the ethyl acetate layer with 10 mL of saturated sodium bicarbonate solution.

-

Evaporate the ethyl acetate to obtain the pure ester.

-

Biological Activity and Signaling Pathways

The parent molecule of Ethyl 3-(4-hydroxyphenyl)propanoate, 3-(4-hydroxyphenyl)propionic acid (HPPA), has been shown to exhibit biological activity, including the suppression of macrophage foam cell formation. This effect is partly mediated through the inhibition of the NF-κB signaling pathway.[4]

4.1. Inhibition of the NF-κB Signaling Pathway

The diagram below illustrates the inhibitory effect of 3-(4-hydroxyphenyl)propionic acid on the NF-κB signaling pathway, which is a key regulator of inflammation.

Caption: Inhibition of the NF-κB signaling pathway by 3-(4-hydroxyphenyl)propionic acid.

References

- 1. Ethyl 4-hydroxyhydrocinnamate | Biochemical reagent | TargetMol [targetmol.com]

- 2. scbt.com [scbt.com]

- 3. 3.6. Synthesis of Ethyl 3-(4-hydroxyphenyl)propanoate (10) [bio-protocol.org]

- 4. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester discovery and history

An In-Depth Technical Guide to (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid Ethyl Ester: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HPA-EE) is the ethyl ester form of heneicosapentaenoic acid (HPA), a C21:5 n-3 polyunsaturated fatty acid (PUFA). While present in only small quantities in natural sources like fish oils, HPA has garnered scientific interest due to its distinct biological activities, particularly its potent inhibition of arachidonic acid (AA) synthesis.[1] The ethyl ester form offers a more lipophilic and stable alternative to the free fatty acid, making it suitable for various research and potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological mechanisms of HPA-EE, with a focus on its interactions with key signaling pathways.

Discovery and History

Heneicosapentaenoic acid (HPA), the parent compound of HPA-EE, was identified as a minor component of fish oils. Its chemical structure is analogous to the more common omega-3 fatty acid, eicosapentaenoic acid (EPA), but with an additional carbon in its chain, which shifts the position of the double bonds relative to the carboxyl group.[1] A significant breakthrough in understanding the origin of HPA came with the discovery that it is a metabolic product of 2-hydroxy-docosahexaenoic acid (DHA-H) through α-oxidation. This metabolic conversion is considered a crucial step for the neuroprotective effects observed with DHA-H administration.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 131775-86-5 |

| Molecular Formula | C₂₃H₃₆O₂ |

| Molecular Weight | 344.53 g/mol |

| Appearance | Oily liquid |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. |

Experimental Protocols

Synthesis of this compound

The synthesis of HPA-EE can be achieved through the esterification of HPA or, more commonly, via transesterification of a lipid mixture containing HPA. Below is a general protocol for the synthesis from a fish oil concentrate enriched with n-3 PUFAs.

Materials:

-

Fish oil concentrate containing HPA

-

Anhydrous ethanol

-

Sodium ethoxide or potassium hydroxide (catalyst)

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column (e.g., silica gel)

Procedure:

-

Transesterification: Dissolve the fish oil concentrate in anhydrous ethanol. Add the catalyst (e.g., 1% w/w sodium ethoxide). The reaction mixture is then stirred under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature (e.g., 60-70°C) for several hours.[3][4]

-

Extraction: After the reaction is complete, cool the mixture and add hexane and a saturated sodium chloride solution. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. Collect the upper organic layer containing the fatty acid ethyl esters.

-

Washing and Drying: Wash the organic layer sequentially with water and saturated sodium chloride solution to remove any remaining catalyst and glycerol. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the hexane using a rotary evaporator to obtain the crude fatty acid ethyl esters.

-

Purification: The crude product can be purified using column chromatography (e.g., silica gel) to isolate the this compound. The purity of the final product should be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Inhibition of Arachidonic Acid Metabolism Assay

This protocol outlines a method to assess the inhibitory effect of HPA-EE on the metabolism of arachidonic acid in a cell-based assay.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

This compound

-

[³H]-Arachidonic Acid

-

Unlabeled Arachidonic Acid

-

Stimulating agent (e.g., lipopolysaccharide - LPS)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

-

Scintillation counter

Procedure:

-

Cell Culture: Culture the cells to a suitable confluency in multi-well plates.

-

Labeling: Incubate the cells with [³H]-Arachidonic Acid for a specified period to allow for its incorporation into cellular phospholipids.

-

Treatment: Wash the cells to remove unincorporated [³H]-AA. Treat the cells with varying concentrations of HPA-EE for a defined pre-incubation time.

-

Stimulation: Stimulate the cells with LPS to induce the release and metabolism of arachidonic acid.

-

Analysis:

-

PGE₂ Measurement: Collect the cell culture supernatant and measure the concentration of PGE₂ using an EIA kit.

-

[³H]-AA Release: Collect the supernatant and measure the amount of released [³H]-AA and its metabolites using a scintillation counter.

-

-

Data Analysis: Calculate the percentage inhibition of PGE₂ production and [³H]-AA release at each concentration of HPA-EE. Determine the IC₅₀ value.

Quantitative Data

HPA has been shown to be a more potent inhibitor of arachidonic acid synthesis compared to EPA and docosahexaenoic acid (DHA).[1] The following table summarizes the inhibitory effects of HPA on key enzymes in the arachidonic acid cascade. While specific IC₅₀ values for HPA are not consistently reported across the literature, this table provides a comparative overview of its activity.

| Enzyme/Process | Effect of HPA | Comparative Potency |

| Arachidonic Acid Synthesis | Strong Inhibition | HPA > EPA, DHA |

| Cyclooxygenase (COX) | Competitive Inhibitor | Potent |

| 5-Lipoxygenase (5-LOX) | Poor Substrate | Weak Inhibitor |

| Prostaglandin H Synthase | Inactivates the enzyme | As rapid as AA, EPA, DHA |

Biological Activity and Signaling Pathways

The biological effects of HPA and its ethyl ester are primarily attributed to their ability to modulate inflammatory pathways by interfering with the metabolism of arachidonic acid.

Inhibition of the Arachidonic Acid Cascade

Arachidonic acid is the precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are synthesized by the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. HPA competes with arachidonic acid for these enzymes. By acting as a competitive inhibitor of COX, HPA reduces the production of pro-inflammatory prostaglandins derived from AA.[5][6]

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. Some studies suggest that omega-3 fatty acids can modulate the NF-κB signaling pathway. Eicosapentaenoic acid (EPA), a structurally similar fatty acid, has been shown to perturb the NF-κB pathway.[7] It is plausible that HPA exerts some of its anti-inflammatory effects by interfering with the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators. Oxidized omega-3 fatty acids have been shown to inhibit NF-κB activation through a PPARα-dependent pathway.[8]

Neuroprotective Effects and Potential Wnt/β-catenin Pathway Interaction

Recent studies have highlighted the neuroprotective potential of HPA, particularly in the context of Alzheimer's disease.[2] As a metabolite of the neuroprotective agent DHA-H, HPA is thought to play a direct role in these effects. The Wnt/β-catenin signaling pathway is crucial for neuronal survival and function, and its dysregulation has been implicated in neurodegenerative diseases.[9][10] EPA has been shown to suppress Wnt signaling in vascular smooth muscle cells.[11] It is hypothesized that HPA's neuroprotective mechanism may involve the modulation of the Wnt/β-catenin pathway, promoting neuronal resilience against excitotoxicity and other cellular stressors.

Conclusion

This compound represents a valuable research tool for investigating the biological roles of C21:5 n-3 PUFAs. Its enhanced stability and lipophilicity compared to the free acid make it a suitable compound for in vitro and in vivo studies. The primary mechanism of action appears to be the competitive inhibition of the arachidonic acid cascade, leading to a reduction in pro-inflammatory eicosanoids. Furthermore, emerging evidence suggests its involvement in modulating key signaling pathways such as NF-κB and Wnt/β-catenin, which may underlie its potential anti-inflammatory and neuroprotective properties. Further research is warranted to fully elucidate the therapeutic potential of this unique fatty acid ester.

References

- 1. Heneicosapentaenoate (21:5n-3): its incorporation into lipids and its effects on arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heneicosapentaenoic acid, a metabolite resulting from the α‐oxidation of α‐Hydroxy‐Docosahexaenoic Acid, exerts neuroprotection against Alzheimer’s disease and reduces astrocytic mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Eicosapentaenoic acid modulates arachidonic acid metabolism in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of arachidonic and eicosapentaenoic acid metabolism on RAW 264.7 macrophage proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eicosapentaenoic acid perturbs signalling via the NFkappaB transcriptional pathway in pancreatic tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Wnt/β-catenin signaling: a multifunctional target for neuroprotective and regenerative strategies in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt/β-Catenin Signaling Pathway Governs a Full Program for Dopaminergic Neuron Survival, Neurorescue and Regeneration in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Heneicosapentaenoic Acid: A Deep Dive into its Biological Significance and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heneicosapentaenoic acid (HPA), a 21-carbon omega-3 polyunsaturated fatty acid, has emerged as a molecule of significant interest in the scientific community. Although present in trace amounts in fish oils, its distinct biological activities, particularly in the realms of eicosanoid synthesis modulation and neuroprotection, warrant a closer examination. This technical guide provides a comprehensive overview of the current understanding of HPA, detailing its metabolic origins, its profound impact on cellular signaling pathways, and its potential as a therapeutic agent. Through a synthesis of key experimental findings, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of HPA's biological significance.

Introduction

Heneicosapentaenoic acid (21:5n-3), or HPA, is an omega-3 fatty acid structurally similar to the well-studied eicosapentaenoic acid (EPA), with the key difference of an additional carbon in its acyl chain.[1] This seemingly minor structural variation imparts unique biochemical properties to HPA, distinguishing its biological effects from those of other omega-3 fatty acids.[1] This guide will explore the multifaceted roles of HPA, from its incorporation into cellular lipids to its potent inhibitory effects on inflammatory pathways and its promising neuroprotective capabilities.

Biosynthesis and Metabolism

HPA is found in small quantities in fish oils.[1] While its precise biosynthetic pathway in marine organisms is not fully elucidated, in mammals, HPA has been identified as a key metabolite of 2-hydroxy-docosahexaenoic acid (DHA-H).[2][3] DHA-H undergoes α-oxidation to yield HPA, a conversion that is considered crucial for the neuroprotective effects observed with DHA-H administration.[3]

Once formed, HPA is readily incorporated into cellular lipids, including phospholipids and triacylglycerols, at a rate comparable to that of EPA and docosahexaenoic acid (DHA).[1] This incorporation into cell membranes can alter their physical properties and modulate the function of membrane-bound proteins.

Modulation of Eicosanoid Synthesis

A primary area of HPA's biological significance lies in its ability to modulate the synthesis of eicosanoids, a class of signaling molecules involved in inflammation.

Potent Inhibition of Arachidonic Acid Synthesis

HPA is a strong inhibitor of the conversion of α-linoleic acid and dihomo-γ-linolenic acid to arachidonic acid (AA).[1] This inhibitory effect is more potent than that of EPA, DHA, or even AA itself.[1] By reducing the cellular pool of AA, HPA effectively limits the substrate available for the synthesis of pro-inflammatory eicosanoids.

Interaction with Prostaglandin H Synthase and 5-Lipoxygenase

HPA exhibits a complex interaction with key enzymes in the eicosanoid synthesis pathway. It is a poor substrate for both prostaglandin H synthase (the enzyme responsible for producing prostaglandins and thromboxanes) and 5-lipoxygenase (the enzyme that initiates leukotriene synthesis).[1] However, HPA inactivates prostaglandin H synthase as rapidly as AA, EPA, and DHA.[1] This suggests that while HPA itself is not readily converted into eicosanoid-like molecules, it can effectively dampen the production of pro-inflammatory mediators derived from AA. Furthermore, HPA has been shown to inhibit thromboxane synthesis in isolated platelets with an efficiency comparable to EPA.[1]

Neuroprotective Effects

Recent research has highlighted the significant neuroprotective potential of HPA, particularly in the context of Alzheimer's disease.

Attenuation of Excitotoxicity

Both HPA and its precursor, DHA-H, have been shown to protect neurons from NMDA/Ca²⁺-induced excitotoxicity.[3] The neuroprotective effect of DHA-H is partially reversed when α-oxidation is inhibited, underscoring the importance of its conversion to HPA.[3]

Modulation of Astrocytic Mitochondrial Activity

In astrocytoma cells, HPA has been observed to decrease ATP production and mitochondrial respiration capacity.[3] This modulation of astrocyte metabolism may contribute to its neuroprotective effects, as reactive astrocytes are a hallmark of neurodegenerative diseases.[3] Chronic oral administration of HPA has been shown to prevent cognitive decline in a mouse model of Alzheimer's disease.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from pivotal studies on the biological effects of Heneicosapentaenoic Acid.

| Biological Effect | Experimental System | Key Finding | Reference |

| Inhibition of Arachidonic Acid Synthesis | Hepatoma cells | HPA is a stronger inhibitor of AA synthesis from α-linoleic acid and dihomo-γ-linolenic acid than EPA, DHA, and AA itself. | [1] |

| Substrate for Prostaglandin H Synthase | Isolated enzyme | HPA is a poor substrate. | [1] |

| Inactivation of Prostaglandin H Synthase | Isolated enzyme | HPA inactivates the enzyme as rapidly as AA, EPA, and DHA. | [1] |

| Substrate for 5-Lipoxygenase | Isolated enzyme | HPA is a poor substrate. | [1] |

| Inhibition of Thromboxane Synthesis | Isolated platelets | HPA inhibits thromboxane synthesis as efficiently as EPA. | [1] |

| Incorporation into Cellular Lipids | Cell culture | HPA is incorporated into phospholipids and triacylglycerols to a similar extent as EPA and DHA. | [1] |

| Neuroprotection | Differentiated SH-SY5Y neuroblastoma cells | HPA prevented NMDA/Ca²⁺-induced neuron death. | [3] |

| Effect on Astrocytic Metabolism | Astrocytoma cells | HPA decreased ATP production and mitochondrial respiration capacity. | [3] |

| Cognitive Function | 5xFAD mouse model of Alzheimer's disease | Chronic oral administration of HPA prevented cognitive decline. | [3] |

Experimental Protocols

Inhibition of Arachidonic Acid Synthesis in Hepatoma Cells

-

Cell Line: 7800 C1 Morris hepatoma cells.

-

Methodology:

-

Cells were cultured to confluence.

-

The medium was replaced with a serum-free medium containing 80 µM of the test fatty acid (HPA, EPA, DHA, or AA).

-

Cells were incubated for 3 days.

-

Lipids were extracted, and fatty acid composition was analyzed by gas chromatography to determine the extent of conversion of precursor fatty acids to arachidonic acid.

-

-

Reference: [4]

Neuroprotection Against NMDA-Induced Excitotoxicity

-

Cell Line: SH-SY5Y human neuroblastoma cells, differentiated into neuron-like cells.

-

Methodology:

-

Differentiated SH-SY5Y cells were pre-treated with HPA or DHA-H.

-

Excitotoxicity was induced by stimulating the cells with N-Methyl-D-Aspartate (NMDA) and calcium (Ca²⁺).

-

In some experiments, an α-oxidation inhibitor (oxythiamine) was co-administered with DHA-H.

-

Cell viability was assessed to determine the neuroprotective effects.

-

-

Reference: [3]

Measurement of ATP Levels and Mitochondrial Respiration in Astrocytes

-

Cell Line: Astrocytoma cells.

-

Methodology for ATP Measurement:

-

Cells were treated with HPA.

-

ATP levels were measured using a luminescence-based assay system (e.g., ATPlite).

-

-

Methodology for Mitochondrial Respiration:

-

Cells were treated with HPA.

-

The oxygen consumption rate (OCR), an indicator of mitochondrial respiration, was measured using a Seahorse Cell Mito Stress Test kit.

-

-

Reference: [3]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involving Heneicosapentaenoic Acid.

Conclusion

Heneicosapentaenoic acid, though a minor component of dietary omega-3 fatty acids, demonstrates potent and distinct biological activities. Its strong inhibition of arachidonic acid synthesis, coupled with its ability to inactivate key enzymes in the pro-inflammatory eicosanoid cascade, positions it as a significant modulator of inflammation. Furthermore, the emerging evidence for its neuroprotective effects, mediated through the attenuation of excitotoxicity and the modulation of astrocyte metabolism, opens new avenues for therapeutic development in neurodegenerative diseases. This technical guide has synthesized the current knowledge on HPA, providing a foundation for future research aimed at fully elucidating its mechanisms of action and translating these findings into novel therapeutic strategies. For researchers and professionals in drug development, HPA represents a promising natural compound with the potential to address unmet medical needs in inflammatory and neurodegenerative disorders.

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle [bio-protocol.org]

- 3. Extracellular ATP regulates phagocytic activity, mitochondrial respiration, and cytokine secretion of human astrocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. avantiresearch.com [avantiresearch.com]

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid: A Technical Guide to its Natural Sources, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid (HPA), a C21:5n-3 polyunsaturated fatty acid (PUFA), is an intriguing yet lesser-studied member of the omega-3 family. Structurally similar to the well-known Eicosapentaenoic Acid (EPA), HPA is characterized by an additional carbon in its aliphatic chain. While its biological roles are still under investigation, emerging research suggests potential involvement in neuroprotection and the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the known natural sources of HPA, detailed methodologies for its extraction and quantification, and an exploration of its potential biosynthetic and signaling pathways.

Natural Sources and Quantitative Data

HPA is predominantly found in marine environments, albeit typically in low concentrations. The primary natural sources identified to date include certain species of marine microalgae and various fish oils. Quantitative data, however, remains sparse in the scientific literature, with most analyses focusing on the more abundant omega-3 fatty acids like EPA and Docosahexaenoic Acid (DHA).

Available data indicates that HPA is present in "trace amounts" or "small amounts" in fish oils and the green microalga B. pennata.[1][2] One analysis of a commercial marine lipid product reported a specific concentration of HPA.

Table 1: Quantitative Data on (all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid in Natural Sources

| Source Category | Specific Source | Concentration of HPA | Reference |

| Fish Oil | General | Trace to small amounts | [2] |

| Microalgae | B. pennata | Trace amounts | [1] |

| Commercial Product | BioMarineMedical Immuno & Neuro Lipids | 0.5 g / 100 g | [3] |

Note: The specific fish species and the growth conditions of the microalgae significantly influence the fatty acid profile, including the concentration of HPA.

Experimental Protocols: Extraction and Quantification of HPA

The analysis of HPA from biological matrices follows the general principles of lipid extraction and fatty acid analysis. Gas chromatography-mass spectrometry (GC-MS) is the most common and robust method for the quantification of fatty acids, including HPA, after their conversion to volatile fatty acid methyl esters (FAMEs).

Lipid Extraction

A standard protocol for the extraction of total lipids from a biological sample (e.g., microalgal biomass, fish tissue, or plasma) is the Bligh and Dyer method or a modified version thereof.

Materials:

-

Homogenizer

-

Centrifuge

-

Glass centrifuge tubes

-

Chloroform

-

Methanol

-

0.9% NaCl solution or deionized water

-

Nitrogen gas stream

Procedure:

-

Homogenize the biological sample in a mixture of chloroform and methanol (1:2, v/v).

-

Add chloroform and water (or 0.9% NaCl) to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a gentle stream of nitrogen to yield the total lipid extract.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

To enable analysis by gas chromatography, the fatty acids within the lipid extract are converted to their corresponding methyl esters.

Materials:

-

Methanolic NaOH or KOH solution

-

BF3-methanol or HCl-methanol solution

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

The dried lipid extract is redissolved in a small volume of toluene.

-

An internal standard (e.g., a known amount of a non-naturally occurring fatty acid like C17:0 or C19:0) is added.

-

Methanolic NaOH or KOH is added, and the mixture is heated (e.g., at 80°C for 10 minutes) to saponify the lipids, releasing the fatty acids as salts.

-

A derivatization agent, such as BF3-methanol or HCl-methanol, is added, and the mixture is heated again to convert the fatty acid salts to FAMEs.

-

After cooling, hexane and a saturated NaCl solution are added to extract the FAMEs into the upper hexane layer.

-

The hexane layer is collected and dried over anhydrous sodium sulfate.

-

The final FAMEs-containing hexane solution is concentrated under nitrogen for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is typically used for the separation of FAMEs.

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: An initial temperature of 100°C, held for a few minutes, followed by a ramp up to around 240°C.

-

Carrier Gas: Helium or Hydrogen

-

Detector Temperature (FID): 280°C

Mass Spectrometry:

-

Electron ionization (EI) at 70 eV is standard.

-

HPA methyl ester can be identified by its characteristic retention time and mass spectrum, which will show a molecular ion peak (m/z) and specific fragmentation patterns.

The quantification of HPA is achieved by comparing the peak area of its FAME with the peak area of the internal standard and referencing a calibration curve generated from a pure HPA standard.

Caption: Experimental workflow for the extraction and quantification of HPA.

Biosynthesis and Signaling Pathways

The precise biosynthetic and signaling pathways of HPA are not yet fully elucidated. However, based on its structure and the known metabolism of other omega-3 fatty acids, plausible pathways can be proposed.

Potential Biosynthesis of HPA

HPA is an odd-chain fatty acid, and its biosynthesis likely deviates from the more common even-chain fatty acid synthesis. One proposed mechanism is the elongation of EPA (C20:5n-3). Another potential route is through the α-oxidation of a C22 PUFA, such as DHA, which has been recently suggested.

Caption: Putative biosynthetic pathways for HPA.

Potential Signaling Pathways

Given its structural similarity to EPA, HPA may be a substrate for the same enzymes involved in the production of signaling molecules known as eicosanoids. These enzymes include cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. The resulting HPA-derived metabolites could have unique biological activities. Research has indicated that HPA is a poor substrate for prostaglandin H synthase and 5-lipoxygenase but can inhibit thromboxane synthesis as effectively as EPA.[2] Furthermore, HPA has been shown to be a more potent inhibitor of arachidonic acid synthesis from its precursors than EPA or DHA.[2]

Caption: Hypothetical signaling pathways for HPA metabolism.

Conclusion and Future Directions

(all-Z)-6,9,12,15,18-Heneicosapentaenoic Acid is a minor but potentially significant omega-3 fatty acid found in marine ecosystems. While current knowledge of its natural abundance and biological roles is limited, its structural relationship to EPA and emerging research on its metabolic functions suggest it is a molecule worthy of further investigation. The development of targeted and sensitive analytical methods will be crucial for accurately quantifying HPA in various natural sources and biological samples. Future research should focus on identifying a broader range of natural sources rich in HPA, elucidating its complete biosynthetic and metabolic pathways, and characterizing the biological activities of its downstream metabolites. Such studies will be instrumental in uncovering the full therapeutic potential of this unique fatty acid for researchers, scientists, and drug development professionals.

References

The Role of Fatty Acid Ethyl Esters in Lipid Biochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed by the esterification of fatty acids with ethanol. While some FAEEs, such as the omega-3 fatty acid eicosapentaenoic acid (EPA) ethyl ester, have demonstrated therapeutic benefits in managing hypertriglyceridemia, the broader class of FAEEs is implicated in the pathophysiology of alcohol-induced organ damage. This technical guide provides an in-depth exploration of the role of FAEEs in lipid biochemistry, covering their synthesis and metabolism, their impact on cellular organelles and signaling pathways, and their clinical significance. Detailed experimental protocols for the quantification of FAEEs and relevant enzyme assays are provided, along with a quantitative summary of the effects of icosapent ethyl on lipid profiles from major clinical trials.

Introduction

Fatty acid ethyl esters (FAEEs) are a class of neutral lipids formed in the body following ethanol consumption.[1][2] Unlike the primary oxidative pathways of alcohol metabolism, which are largely confined to the liver, FAEEs are synthesized in various organs, including the pancreas, heart, and adipose tissue, which are known targets of alcohol-induced injury.[1][3] The formation of these esters represents a mechanism by which ethanol can be sequestered into a longer-lived metabolite that can accumulate in tissues.[1]

The role of FAEEs in lipid biochemistry is dual-natured. On one hand, certain FAEEs, most notably icosapent ethyl (the ethyl ester of eicosapentaenoic acid), are utilized as therapeutic agents to modulate lipid profiles and reduce cardiovascular risk.[4][5][6] On the other hand, the accumulation of other FAEEs is associated with cellular dysfunction and toxicity, particularly in the context of chronic alcohol consumption.[7][8] This guide will delve into both the therapeutic applications and the pathophysiological implications of FAEEs in lipid metabolism.

Synthesis and Metabolism of Fatty Acid Ethyl Esters

The synthesis of FAEEs is catalyzed by a group of enzymes known as fatty acid ethyl ester synthases.[3] These enzymes facilitate the esterification of fatty acids with ethanol.[9] The primary substrates for FAEE synthesis are non-esterified fatty acids.[9] The enzymes responsible for this process are membrane-bound and have been found to be concentrated in the microsomal fraction of cells.[1] One of the key enzymes identified with FAEE synthase activity is cholesterol esterase.[9]

Conversely, FAEEs are hydrolyzed back to free fatty acids and ethanol by membrane-bound enzymes located in the microsomal and mitochondrial-lysosomal fractions.[1] The liberated free fatty acids can then be re-incorporated into other lipid species, such as cholesterol esters.[1]

Quantitative Effects of Icosapent Ethyl on Plasma Lipids and Fatty Acids

Icosapent ethyl, a highly purified prescription form of EPA ethyl ester, has been extensively studied in large, randomized controlled trials for its effects on lipid and lipoprotein levels. The following tables summarize the quantitative data from the MARINE, ANCHOR, and REDUCE-IT studies.

Table 1: Effects of Icosapent Ethyl on Lipid and Lipoprotein Levels in the MARINE and ANCHOR Studies. [6][10]

| Parameter | MARINE Trial (Triglycerides ≥500 mg/dL) | ANCHOR Trial (Triglycerides 200-499 mg/dL on statin therapy) |

| Icosapent Ethyl Dose | 4 g/day | 4 g/day |

| Median % Change from Baseline vs. Placebo | ||

| Triglycerides | -33.1% (p < 0.0001) | -21.5% (p < 0.0001) |

| Non-HDL-C | -18% (p < 0.001) | -13.6% (p < 0.0001) |

| Total Cholesterol | -16% (p < 0.001) | -9.9% (p < 0.0001) |

| VLDL-C | -29% (p < 0.001) | -22.4% (p < 0.0001) |

| LDL-C | +5% (not significant) | -6.2% (p < 0.01) |

| HDL-C | +4% (not significant) | -1.0% (not significant) |

| Apolipoprotein B | -9% (p < 0.01) | -8.5% (p < 0.001) |

| Apolipoprotein C-III | -25.1% (p < 0.0001) | -19.2% (p < 0.0001) |

Table 2: Effects of Icosapent Ethyl on Plasma and Red Blood Cell Fatty Acid Concentrations from the ANCHOR Study. [11]

| Fatty Acid | Treatment Group | Mean % Change from Baseline vs. Placebo | p-value |

| Plasma | |||

| EPA | Icosapent Ethyl 4 g/day | +635% | < 0.0001 |

| Docosapentaenoic acid (n-3) | Icosapent Ethyl 4 g/day | +143% | < 0.0001 |

| Docosahexaenoic acid (DHA) | Icosapent Ethyl 4 g/day | No significant change | - |

| Linoleic acid (omega-6) | Icosapent Ethyl 4 g/day | -25% | < 0.0001 |

| Arachidonic acid (AA) (omega-6) | Icosapent Ethyl 4 g/day | -31% | < 0.0001 |

| AA/EPA Ratio | Icosapent Ethyl 4 g/day | -91% | < 0.0001 |

| Oleic acid (omega-9) | Icosapent Ethyl 4 g/day | -29% | < 0.0001 |

| Palmitic acid (saturated) | Icosapent Ethyl 4 g/day | -23% | < 0.0001 |

| Stearic acid (saturated) | Icosapent Ethyl 4 g/day | -16% | < 0.0001 |

| Red Blood Cells | |||

| EPA | Icosapent Ethyl 4 g/day | Similar significant increases | < 0.0001 |

Cellular Mechanisms and Signaling Pathways

Mitochondrial Dysfunction

A significant body of evidence points to mitochondrial dysfunction as a key consequence of FAEE accumulation.[1][12] FAEEs have been shown to bind to mitochondria and induce a concentration-dependent reduction in the respiratory control ratio, which is an index of the coupling of oxidative phosphorylation.[12] This leads to impaired mitochondrial function and inefficient energy production.[1][12] One proposed mechanism is that FAEEs act as a "toxic shuttle" for fatty acids. After binding to mitochondria, they are hydrolyzed, releasing free fatty acids in close proximity to the mitochondrial membrane. These free fatty acids are potent uncouplers of oxidative phosphorylation. In pancreatic acinar cells, FAEE-induced mitochondrial dysfunction is a central event in the pathogenesis of alcoholic pancreatitis.[3] This involves mitochondrial calcium overload, loss of mitochondrial membrane potential, and a subsequent drop in ATP synthesis.[3]

Calcium Signaling and Endoplasmic Reticulum Stress

In pancreatic acinar cells, FAEEs have been shown to cause toxic, sustained elevations in intracellular calcium concentrations ([Ca2+]c).[3] This is mediated, at least in part, through the inositol trisphosphate receptors.[13] The sustained calcium overload contributes to mitochondrial dysfunction and can trigger both apoptotic and necrotic cell death pathways.[3] Furthermore, in the context of binge ethanol exposure, the formation of FAEEs is associated with the induction of endoplasmic reticulum (ER) stress in the pancreas.[8]

Modulation of AMPK and PKC Signaling

While direct activation of AMP-activated protein kinase (AMPK) by FAEEs is not well-documented, long-chain fatty acyl-CoAs, which are structurally related to the fatty acid portion of FAEEs, have been shown to allosterically activate AMPK.[14][15] AMPK is a master regulator of cellular energy homeostasis.[16][17] Its activation generally leads to the inhibition of anabolic pathways, such as fatty acid synthesis, and the stimulation of catabolic pathways, like fatty acid oxidation.[16][18]

Protein kinase C (PKC) is another important signaling molecule in lipid metabolism. Phorbol esters, which are structurally distinct from FAEEs but also act as lipid-like signaling molecules, are potent activators of PKC.[19][20][21] Activation of PKC in macrophages by phorbol esters has been shown to down-regulate scavenger receptor activity, thereby reducing the metabolism of modified LDL.[19] This suggests a potential, though indirect, link between lipid ester signaling and lipoprotein metabolism via PKC.

Experimental Protocols

Quantification of Fatty Acid Ethyl Esters in Biological Tissues by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of FAEEs in tissues such as the pancreas, liver, or lung.[22][23]

1. Sample Homogenization:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

2. Internal Standard Addition:

-

Add a known amount of an internal standard, such as ethyl heptadecanoate, to the homogenate.[24] This is crucial for accurate quantification.

3. Lipid Extraction:

-

Perform a lipid extraction using a solvent system like acetone/hexane or by a modified Bligh and Dyer method.[23]

-

Precipitate proteins with chilled acetone, vortex, and centrifuge.

-

Collect the supernatant containing the lipids.

4. Solid-Phase Extraction (SPE) for FAEE Isolation:

-

Use an amino-propyl silica SPE column to isolate the neutral lipid fraction containing the FAEEs from more polar lipids.

-

Condition the column with hexane.

-

Apply the lipid extract to the column.

-

Wash the column with a non-polar solvent to remove interfering substances.

-

Elute the FAEEs with a slightly more polar solvent mixture (e.g., hexane:diethyl ether).

5. GC-MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of hexane.

-

Inject the sample into a gas chromatograph equipped with a mass spectrometer.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., dimethylpolysiloxane).[24]

-

Carrier Gas: Helium.

-

Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C) to elute the FAEEs based on their chain length and degree of saturation.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for specific and sensitive quantification of target FAEEs and the internal standard.

-

6. Data Analysis:

-

Identify the FAEE peaks based on their retention times and mass spectra compared to known standards.

-

Quantify the amount of each FAEE by comparing its peak area to the peak area of the internal standard and constructing a standard curve.

Fatty Acid Ethyl Ester Synthase Activity Assay

This assay measures the in vitro activity of FAEE synthase in tissue homogenates.[22]

1. Preparation of Tissue Homogenate:

-

Homogenize the tissue in a suitable buffer and prepare subcellular fractions (e.g., microsomal fraction) by differential centrifugation.

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

The tissue homogenate (enzyme source).

-

A suitable buffer (e.g., Tris-HCl).

-

Ethanol.

-

A radiolabeled fatty acid substrate (e.g., [14C]-oleic acid).

-

3. Incubation:

-

Incubate the reaction mixture at 37°C for a defined period.

4. Termination of Reaction and Lipid Extraction:

-

Stop the reaction by adding a solvent like acetone.

-

Extract the lipids as described in the GC-MS protocol.

5. Separation and Quantification of Radiolabeled FAEE:

-

Spot the lipid extract onto a thin-layer chromatography (TLC) plate.

-

Develop the TLC plate in a solvent system that separates FAEEs from other lipids.

-

Scrape the silica gel corresponding to the FAEE band.

-

Quantify the amount of radioactivity in the scraped silica gel using a scintillation counter.

6. Calculation of Enzyme Activity:

-

Calculate the rate of FAEE formation based on the amount of radiolabeled product formed per unit of time and protein concentration.

Implications for Drug Development

The dual role of FAEEs in lipid biochemistry presents both opportunities and challenges for drug development.

-

Therapeutic Targets: The success of icosapent ethyl in reducing cardiovascular events in high-risk patients highlights the potential of specific FAEEs as therapeutic agents.[5][6] Future drug development efforts could focus on designing novel FAEEs with improved efficacy and safety profiles for the management of metabolic disorders.

-

Toxicity and Biomarkers: The involvement of FAEEs in alcohol-induced organ damage underscores their importance as biomarkers of alcohol consumption and as potential mediators of toxicity.[7][8] Understanding the mechanisms of FAEE-induced cellular injury can aid in the development of strategies to mitigate the harmful effects of alcohol. Furthermore, FAEEs in hair and meconium are being investigated as long-term biomarkers of ethanol exposure.[25][26]

Conclusion

Fatty acid ethyl esters are significant players in lipid biochemistry, with a spectrum of effects ranging from the therapeutic modulation of lipid profiles to the mediation of alcohol-induced cellular toxicity. Their synthesis and metabolism, their impact on mitochondrial function and intracellular signaling, and their clinical relevance are areas of active research. The methodologies outlined in this guide provide a framework for the continued investigation of these complex and important molecules. A deeper understanding of the diverse roles of FAEEs will be crucial for the development of new therapies for metabolic diseases and for mitigating the detrimental effects of alcohol on human health.

References

- 1. Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Mitochondrial dysfunction induced by fatty acid ethyl esters, myocardial metabolites of ethanol. | Semantic Scholar [semanticscholar.org]

- 3. gut.bmj.com [gut.bmj.com]

- 4. Spotlight on Icosapent Ethyl for Cardiovascular Risk Reduction: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Binge ethanol exposure causes endoplasmic reticulum stress, oxidative stress and tissue injury in the pancreas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of membrane lipid-independent protein kinase Calpha activity by phorbol esters, diacylglycerols, and bryostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Icosapent ethyl (eicosapentaenoic acid ethyl ester): Effects on plasma apolipoprotein C-III levels in patients from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 13. Fatty acid ethyl ester (FAEE) associated acute pancreatitis: An ex-vivo study using human pancreatic acini - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensing of Long-Chain Fatty Acyl-CoA Esters by AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Long-chain fatty acyl-CoA esters regulate metabolism via allosteric control of AMPK β1-isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 19. Activation of protein kinase C by phorbol esters in human macrophages reduces the metabolism of modified LDL by down-regulation of scavenger receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New insights into the regulation of protein kinase C and novel phorbol ester receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Targeting protein kinase C and "non-kinase" phorbol ester receptors: emerging concepts and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. FATTY ACID ETHYL ESTERS: QUANTITATIVE BIOMARKERS FOR MATERNAL ALCOHOL CONSUMPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 26. usdtl.com [usdtl.com]

The Synthesis of Long-Chain Omega-3 Fatty Acid Ethyl Esters: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of long-chain omega-3 fatty acid ethyl esters, crucial compounds in the pharmaceutical and nutraceutical industries. It delves into the core methodologies for their synthesis, purification, and analysis, presenting quantitative data in accessible formats and detailing experimental protocols. Visual representations of key workflows are included to facilitate a deeper understanding of the processes involved.

Introduction

Long-chain omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are renowned for their significant health benefits, including their roles in cardiovascular health and cognitive function.[1][2] For pharmaceutical applications and as high-purity supplements, these fatty acids are often converted into their ethyl ester forms to enhance stability and allow for concentration.[2] This guide explores the primary enzymatic and chemical pathways for the production of these high-value esters.

Synthesis of Omega-3 Fatty Acid Ethyl Esters

The synthesis of omega-3 fatty acid ethyl esters can be broadly categorized into two main approaches: enzymatic synthesis, which offers high specificity and milder reaction conditions, and chemical synthesis, which is a more traditional and often more rapid method.

Enzymatic Synthesis

Enzymatic synthesis predominantly utilizes lipases to catalyze the transesterification of triglycerides (found in fish or algal oil) or the esterification of free fatty acids with ethanol. This method is favored for its selectivity, which can minimize the formation of byproducts and preserve the integrity of the polyunsaturated fatty acid chains.

There are two primary strategies for enzymatic synthesis:

-

One-Step Transesterification: In this process, the raw oil (triglycerides) is directly reacted with ethanol in the presence of a lipase. The enzyme simultaneously catalyzes the hydrolysis of the triglyceride and the esterification of the released fatty acids to form ethyl esters. This method is efficient but can sometimes result in lower yields compared to the two-step process.[1][2]

-

Two-Step Hydrolysis and Esterification: This approach first involves the complete hydrolysis of the triglycerides into free fatty acids using a lipase. In the second step, the resulting free fatty acids are esterified with ethanol, again catalyzed by a lipase. While more time-consuming, this method can lead to higher overall yields of the desired ethyl esters.[1][2]

The workflow for both one-step and two-step enzymatic synthesis is illustrated below.

Several commercial and native lipases have been successfully employed for the synthesis of omega-3 ethyl esters. The choice of enzyme can significantly impact the reaction yield and selectivity.

| Enzyme | Source Organism | Reaction Type | Yield (%) | Reference |

| Novozym 435 | Candida antarctica | One-Step Transesterification | 63 | [1][2][3] |

| Novozym 435 | Candida antarctica | Two-Step Esterification | 85 | [1][2][3] |

| Rhizopus oryzae (resting cells) | Rhizopus oryzae | One-Step Transesterification | 61 | [1][2][3] |

| Rhizopus oryzae (resting cells) | Rhizopus oryzae | Two-Step Esterification | 65 | [1][2][3] |

| Aspergillus flavus (resting cells) | Aspergillus flavus | One-Step Transesterification | 46 | [1][2][3] |

| Aspergillus flavus (resting cells) | Aspergillus flavus | Two-Step Esterification | 41 | [1][2][3] |

| Lipase K80 (Immobilized) | Proteus vulgaris | One-Step Transesterification | 86 | [4] |

Table 1: Performance of various lipases in the synthesis of omega-3 fatty acid ethyl esters.

This protocol is a generalized procedure based on common practices in the literature.

-

Materials:

-

Omega-3 rich oil (e.g., fish oil, algal oil)

-

Ethanol (anhydrous)

-

Immobilized lipase (e.g., Novozym 435)

-

Solvent (optional, e.g., n-hexane)

-

Inert gas (e.g., nitrogen)

-

-

Procedure:

-

In a temperature-controlled reactor, combine the omega-3 rich oil and ethanol. The molar ratio of ethanol to oil is a critical parameter and should be optimized (typically ranging from 3:1 to 6:1).

-

If using a solvent, add it to the mixture. A solvent-free system is often preferred for a greener process.

-

Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the oil.

-

Purge the reactor with an inert gas to minimize oxidation of the fatty acids.

-

Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous stirring for a specified duration (e.g., 24-72 hours).

-

Monitor the reaction progress by taking samples periodically and analyzing the ethyl ester content using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

The product mixture, containing omega-3 ethyl esters and glycerol, is then subjected to purification.

-

Chemical Synthesis

Chemical synthesis, typically through base-catalyzed transesterification, offers a rapid and high-conversion method for producing omega-3 ethyl esters. Sodium ethoxide is a commonly used catalyst for this process.

-

Materials:

-

Omega-3 rich oil

-

Ethanol (anhydrous)

-

Sodium ethoxide

-

Water

-

Inert gas (e.g., nitrogen)

-

-

Procedure:

-

In a reactor, mix the omega-3 rich oil with anhydrous ethanol.

-

Add the sodium ethoxide catalyst to the mixture. The catalyst concentration is typically around 0.5-1.5% of the oil's weight.[5]

-

Heat the mixture to a specific temperature (e.g., 40-70°C) under an inert atmosphere and stir for 3-4 hours.[5]

-

After the reaction, allow the mixture to settle to separate the glycerol layer from the ethyl ester layer.

-

Wash the ethyl ester layer with water to remove any remaining catalyst and glycerol.

-

Dry the washed ethyl ester layer under vacuum. The esterification yield is typically greater than 98%.[5]

-

Purification of Omega-3 Fatty Acid Ethyl Esters